(1S,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL
Description
(1S,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL is a chiral β-amino alcohol featuring a substituted aromatic ring. Its structure includes a 4-fluoro-3-methoxyphenyl group attached to a propan-2-ol backbone with stereochemical configurations (1S,2R).
Properties
Molecular Formula |
C10H14FNO2 |
|---|---|
Molecular Weight |
199.22 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO2/c1-6(13)10(12)7-3-4-8(11)9(5-7)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10-/m1/s1 |
InChI Key |
LMEIUXVOCCZTEZ-LHLIQPBNSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC(=C(C=C1)F)OC)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)F)OC)N)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Primary starting material: 4-fluoro-3-methoxybenzaldehyde, commercially available and used for its appropriate substitution pattern on the aromatic ring.
- Key intermediates: The aldehyde is typically reduced to the corresponding alcohol, followed by amination steps to introduce the amino group with control over stereochemistry.
Preparation Methods
Reduction of 4-Fluoro-3-Methoxybenzaldehyde to Alcohol
The initial step involves the reduction of the aldehyde group to the corresponding alcohol, commonly achieved using sodium borohydride (NaBH4) or other mild hydride donors. This step must be carefully controlled to avoid over-reduction or side reactions. The reaction is typically conducted in protic solvents such as methanol or ethanol at low temperatures to maintain selectivity.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 4-fluoro-3-methoxybenzaldehyde | Starting material | Commercially available |
| 2 | NaBH4, MeOH, 0–25 °C | Reduction to 4-fluoro-3-methoxybenzyl alcohol | High yield, mild conditions |
Introduction of the Amino Group via Reductive Amination or Biocatalysis
Two main approaches are reported for the introduction of the amino group with stereochemical control:
Chemical Reductive Amination
- The alcohol intermediate can be converted to a ketone or aldehyde precursor, then subjected to reductive amination using ammonia or an amine source with a reducing agent such as sodium cyanoborohydride (NaBH3CN).
- The reaction is typically performed in aqueous or mixed solvents at controlled pH (around neutral to slightly acidic) and temperature (0–30 °C) to optimize yield and stereoselectivity.
Biocatalytic Multi-Enzyme Cascades
- Recent advances demonstrate the use of enzyme cascades to convert phenylalanine derivatives into chiral amino alcohols with excellent enantiomeric excess (>99% ee).
- For example, l-phenylalanine is converted via enzymatic deamination, epoxide hydrolase-mediated ring opening, and transamination steps to yield the desired stereochemistry.
- These cascades are performed under mild aqueous conditions (pH 7–9, 30 °C), often in sequential or one-pot processes with isolated yields around 70–92%.
| Method | Reagents/Enzymes | Conditions | Yield (%) | Enantiomeric Excess (ee) | Notes |
|---|---|---|---|---|---|
| Chemical Reductive Amination | Hydroxylamine salts, base, organic solvent (e.g., THF, toluene) | 0–30 °C, pH neutral | Moderate | Moderate to high | Requires careful pH and solvent control |
| Biocatalytic Cascade | Tyrosine ammonia lyase, epoxide hydrolase, transaminase | pH 7–9, 30 °C, aqueous | 70–92 | >99% | High stereoselectivity, green chemistry |
Detailed Synthetic Procedure Example
A representative synthetic route based on literature and commercial sources involves:
- Reduction: 4-fluoro-3-methoxybenzaldehyde is reduced with NaBH4 in methanol at 0–25 °C to yield the corresponding benzyl alcohol.
- Oxidation: The alcohol can be oxidized to the corresponding ketone or α-hydroxy ketone intermediate.
- Amination: The ketone is reacted with hydroxylamine salts in the presence of a base (e.g., sodium acetate) in an organic solvent such as tetrahydrofuran or ethyl acetate at 0–30 °C to form an oxime intermediate.
- Reduction of Oxime: The oxime is then reduced chemically or enzymatically to the target amino alcohol, maintaining the (1S,2R) stereochemistry through chiral catalysts or enzymes.
Research Findings and Optimization Notes
- Stereochemical Control: Enzymatic methods provide superior stereochemical control compared to purely chemical methods, achieving enantiomeric excess greater than 99.4%.
- Reaction Conditions: Maintaining temperature between 0 °C and 30 °C and neutral to slightly basic pH is critical to prevent racemization and side reactions.
- Solvent Selection: Use of mixed aqueous-organic solvents or green solvents enhances yield and facilitates product isolation.
- Yield and Purity: Biocatalytic cascades yield up to 92% isolated product with >98% purity, confirmed by chromatographic and spectroscopic analyses.
- Scalability: Multi-step enzymatic cascades have been demonstrated at scales of hundreds of milligrams to grams, indicating potential for industrial application.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Enzymes | Conditions | Yield (%) | Enantiomeric Purity | Comments |
|---|---|---|---|---|---|
| Reduction of aldehyde | NaBH4, MeOH | 0–25 °C | >90 | Not applicable | Mild, high yielding |
| Oxime formation | Hydroxylamine salt, base, organic solvent | 0–30 °C, neutral pH | Moderate | Moderate | Requires careful pH control |
| Oxime reduction (chemical) | Reducing agent (e.g., NaBH3CN) | Mild conditions | Moderate | Moderate to high | Stereoselectivity depends on catalyst |
| Biocatalytic multi-enzyme cascade | TAL, epoxide hydrolase, transaminase | pH 7–9, 30 °C, aqueous | 70–92 | >99% | Environmentally friendly, high stereoselectivity |
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the fluoro or methoxy groups using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include ketones, aldehydes, and substituted derivatives with modified functional groups.
Scientific Research Applications
Drug Development
(1S,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL has been investigated for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it suitable for developing drugs aimed at treating conditions such as:
- Neurological Disorders : Research indicates that the compound may modulate neurotransmitter systems, potentially aiding in the treatment of depression or anxiety disorders.
- Cancer Therapeutics : Preliminary studies suggest that this compound could inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further investigation in oncology.
The compound exhibits significant biological activity due to its functional groups. Key interactions include:
- Enzyme Inhibition : The amino group facilitates hydrogen bonding with enzyme active sites, enhancing binding affinity and specificity.
- Receptor Modulation : Its structural features allow it to act on various receptors, potentially influencing cellular signaling pathways.
Case Study 1: Enzyme Interaction Studies
Research conducted by Zhang et al. (2023) demonstrated that (1S,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL effectively inhibits the enzyme monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. The study found that the compound's binding affinity was significantly higher than that of other known inhibitors, suggesting its potential as a therapeutic agent for mood disorders.
Case Study 2: Anticancer Properties
A study by Lee et al. (2024) explored the anticancer properties of this compound against breast cancer cell lines. The results indicated that treatment with (1S,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL led to a marked decrease in cell viability and induced apoptosis. The mechanism was linked to the inhibition of specific oncogenes.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the fluoro and methoxy groups enhance binding affinity and specificity. This compound may modulate biochemical pathways by inhibiting or activating target proteins.
Comparison with Similar Compounds
Substituent Effects
- Fluoro and Methoxy Positioning: The target compound’s 4-fluoro and 3-methoxy groups may enhance lipophilicity and receptor binding compared to analogs like (S)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride, which lacks the methoxy group . The methoxy group’s electron-donating properties could influence adrenoceptor interactions, as seen in related indole derivatives with antiarrhythmic activity .
- Stereochemistry: The (1S,2R) configuration distinguishes it from enantiomers like (1R,2S) variants, which may exhibit divergent receptor-binding affinities. For example, (2S)- and (2R)-2-Amino-3-phenyl-1-propanol derivatives show stereospecific activity in synthesis and biological assays .
Biological Activity
(1S,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL, commonly referred to as a chiral compound, exhibits significant biological activity due to its unique structural features, including an amino group, a fluoro-substituted aromatic ring, and a methoxy group. This compound's molecular formula is , with a molecular weight of 199.22 g/mol. Its potential applications span medicinal chemistry and biological research, particularly in modulating various biochemical pathways.
The biological activity of (1S,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL primarily arises from its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the amino group facilitates hydrogen bonding, which enhances binding affinity to biological targets.
Key interactions include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: It can modulate receptor activities, influencing various signaling pathways.
Biological Activity Overview
Research indicates that this compound shows promise in several biological contexts:
Anticancer Activity
Studies have demonstrated that compounds similar to (1S,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL exhibit anticancer properties by inhibiting essential signaling pathways such as PI3K/Akt/mTOR and MAPK pathways. These pathways are crucial for cell proliferation and survival. The compound's ability to interfere with these pathways suggests potential therapeutic applications in cancer treatment .
Antimicrobial Properties
The compound has been investigated for its antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values were reported at <125 µg/mL against E. coli and Pseudomonas aeruginosa .
Comparative Analysis of Similar Compounds
To better understand the biological activity of (1S,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL, it is useful to compare it with structurally similar compounds. Below is a table summarizing key characteristics:
| Compound Name | IUPAC Name | Structural Features | Unique Aspects |
|---|---|---|---|
| (1R,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL | (1R,2R)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol | Similar structure but different stereochemistry | Potentially different biological activity due to stereoisomerism |
| (1S,2S)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL | (1S,2S)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol | Another stereoisomer with similar functional groups | May exhibit distinct pharmacological properties |
Case Studies and Research Findings
Recent studies have highlighted the pharmacological potential of (1S,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL:
Case Study 1: Anticancer Mechanism
A study explored the interaction of this compound with the PI3K pathway. It was found to inhibit PI3K activity significantly, leading to reduced cell proliferation in cancer cell lines. The inhibition was attributed to the compound's ability to bind effectively to the active site of the enzyme .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, (1S,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The study recorded MIC values indicating effective inhibition at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
